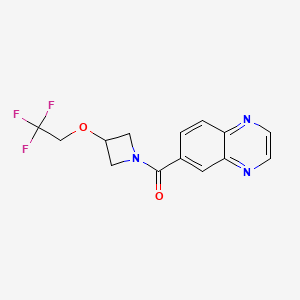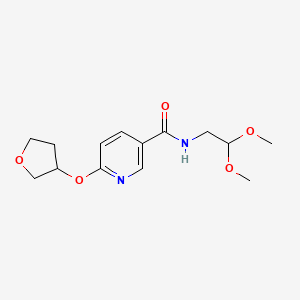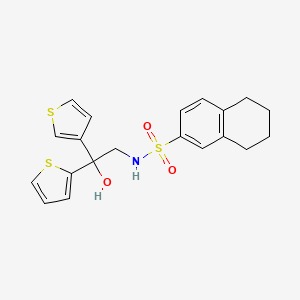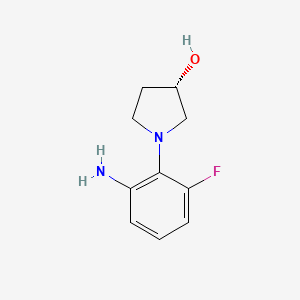
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H24N4O5S2 and its molecular weight is 500.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial and COVID-19 Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, a derivative of sulfonamide, has been investigated for its antimalarial activity. Research conducted by Fahim and Ismael (2021) explored the in vitro antimalarial properties of sulfonamide derivatives, which showed significant activity with IC50 values of <30µM. The compounds displayed favorable ADMET properties and did not exhibit cytotoxicity at effective concentrations. This research also extended to potential COVID-19 applications, where molecular docking studies indicated binding affinity against key proteins in SARS-CoV-2 (Fahim & Ismael, 2021).
Electrophysiological Activity
Morgan et al. (1990) studied N-substituted imidazolylbenzamides and benzene-sulfonamides, demonstrating their effectiveness as selective class III agents in cardiac electrophysiology. These compounds showed potential for arrhythmia treatment, highlighting the importance of the 1H-imidazol-1-yl moiety for such activity (Morgan et al., 1990).
Antibacterial Activity
The antibacterial potential of sulfonamide drugs was explored in research by Ajani et al. (2012). This study synthesized various sulfonamide derivatives, which displayed significant in vitro antibacterial activity against key pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain sulfonamide structures, including this compound, could be effective antibacterial agents (Ajani et al., 2012).
Metabolic Studies
A study by Yue et al. (2011) on GDC-0449, a compound structurally related to this compound, investigated its metabolic pathways. This research provided insights into the absorption, distribution, metabolism, and excretion (ADME) of such compounds, which is crucial for understanding their pharmacokinetic profiles (Yue et al., 2011).
Molecular Docking and Screening
The molecular docking and screening of sulfonamide derivatives, including structures similar to this compound, have been conducted. Flefel et al. (2018) evaluated such compounds for their binding energies against target proteins, revealing their potential as antimicrobial and antioxidant agents (Flefel et al., 2018).
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S2/c1-2-33(29,30)22-14-13-21(25-26-22)17-5-9-19(10-6-17)24-23(28)18-7-11-20(12-8-18)34(31,32)27-15-3-4-16-27/h5-14H,2-4,15-16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZZYUYUMBNXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-benzyl-3-(4-bromobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2744383.png)




![3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2744391.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2744392.png)
![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2744393.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2744395.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2744396.png)
![2-cyclohexyl-2-({5-[(E)-2-furylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid](/img/structure/B2744400.png)
